molecular formula C13H16BrNO2 B1529091 3-(2-Bromophenyl)-1-morpholinopropan-1-one CAS No. 1704065-13-3

3-(2-Bromophenyl)-1-morpholinopropan-1-one

Cat. No. B1529091
M. Wt: 298.18 g/mol
InChI Key: ZLKVNLBOHVQJIH-UHFFFAOYSA-N
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Description

“3-(2-Bromophenyl)-1-morpholinopropan-1-one” is a complex organic compound. It contains a bromophenyl group, which is an organic compound consisting of hydroxyl groups and bromine atoms bonded to a benzene ring . The compound also contains a morpholinopropanone group, which is a type of morpholine, a common chemical structure found in various pharmaceuticals and other biologically active compounds .

Scientific Research Applications

Synthesis and Medicinal Chemistry Applications

  • HIV-1 Reverse Transcriptase Inhibitors : An efficient chiral moderator prepared from inexpensive (+)-3-carene was used in the synthesis of the HIV-1 non-nucleoside reverse transcriptase inhibitor DPC 963, demonstrating the role of beta-amino alcohols in facilitating chiral synthesis of drug candidates (Kauffman et al., 2000).
  • Antimicrobial Activities : Substituted (E)-1-(3-bromo-4-morpholinophenyl)-3-phenylprop-2-en-1-one compounds were synthesized and evaluated for their antimicrobial activities, showing the importance of bromo-morpholino phenyl compounds in developing antimicrobial agents (Balaji et al., 2017).

Synthesis of Novel Compounds

  • Novel Morpholine Derivatives : Research on the synthesis of novel cis-3,5-disubstituted morpholine derivatives showcases the versatility of morpholine-based compounds in organic synthesis, including the synthesis of 3,5-di(methoxymethyl)morpholine and 3,5-di(cyanomethyl)morpholine (D’hooghe et al., 2006).

Photodynamic Therapy

  • Silicon Phthalocyanines with Morpholine Substituents : Axially morpholine disubstituted silicon phthalocyanines were synthesized and evaluated for their DNA/BSA binding and DNA photocleavage properties, suggesting potential applications in photodynamic therapy (Barut et al., 2017).

Chemical Synthesis Techniques

  • Bromination of sp3 C-H Bonds : A study on the bromination of aliphatic and benzylic sp3 C-H bonds using visible light photoredox catalysis highlighted the utility of morpholine in the CH activation step, indicating the relevance of morpholine derivatives in facilitating selective bromination reactions (Kee et al., 2014).

properties

IUPAC Name

3-(2-bromophenyl)-1-morpholin-4-ylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO2/c14-12-4-2-1-3-11(12)5-6-13(16)15-7-9-17-10-8-15/h1-4H,5-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLKVNLBOHVQJIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CCC2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Bromophenyl)-1-morpholinopropan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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